molecular formula C17H12FNO4 B2885013 N-(2-fluorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 313669-55-5

N-(2-fluorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2885013
CAS No.: 313669-55-5
M. Wt: 313.284
InChI Key: WGSWRXYACBDFSG-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide: is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a fluorophenyl group and a methoxy group in the structure of this compound enhances its potential for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions for substitution reactions.

Major Products:

    Oxidation: Hydroxylated derivatives.

    Reduction: Hydroxychromene derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

    Antimicrobial Activity: It exhibits antimicrobial properties against various bacterial and fungal strains.

Medicine:

    Anti-inflammatory: The compound shows promise as an anti-inflammatory agent due to its ability to modulate inflammatory pathways.

    Anticancer: It has been studied for its potential anticancer activity, particularly in inhibiting the growth of cancer cells.

Industry:

    Material Science: The compound can be used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and inflammation .

Comparison with Similar Compounds

Uniqueness: N-(2-fluorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is unique due to its chromene core, which imparts distinct biological activities and chemical reactivity. The combination of the fluorophenyl and methoxy groups further enhances its pharmacological potential, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-(2-fluorophenyl)-6-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO4/c1-22-11-6-7-15-10(8-11)9-12(17(21)23-15)16(20)19-14-5-3-2-4-13(14)18/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSWRXYACBDFSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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